2,2,2-Trichloroethylene platinum(II)

Catalog No.
S1494241
CAS No.
123334-22-5
M.F
C2H6Cl3KOPt
M. Wt
386.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trichloroethylene platinum(II)

CAS Number

123334-22-5

Product Name

2,2,2-Trichloroethylene platinum(II)

IUPAC Name

potassium;ethene;trichloroplatinum(1-);hydrate

Molecular Formula

C2H6Cl3KOPt

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3

InChI Key

DCEGWIMEFFONKJ-UHFFFAOYSA-K

SMILES

C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2]

Synonyms

2,2,2-TCE-platinum, 2,2,2-trichloroethylene platinum(II)

Canonical SMILES

C=C.O.Cl[Pt-](Cl)Cl.[K+]

Organic Light-Emitting Diodes (OLEDs)

Biosensors

Photocatalysis

2,2,2-Trichloroethylene platinum(II) is a coordination compound featuring platinum as its central metal atom, coordinated to a trichloroethylene ligand. It is represented by the molecular formula C2H6Cl3KOPt\text{C}_2\text{H}_6\text{Cl}_3\text{KOPt} and has a molecular weight of approximately 386.60 g/mol. This compound is notable for its application in various fields, including organic synthesis and medicinal chemistry, particularly due to its potential as an anticancer agent through the formation of platinum-DNA adducts similar to other platinum-based drugs like cisplatin .

  • Oxidation: The compound can be oxidized under specific conditions, resulting in different oxidation states of platinum. Common oxidizing agents include potassium permanganate.
  • Reduction: Reduction reactions can convert the platinum center to a lower oxidation state, typically using agents such as hydrogen or sodium borohydride.
  • Substitution: The trichloroethylene ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

These reactions are crucial for modifying the compound's properties and enhancing its reactivity in various applications.

The biological activity of 2,2,2-Trichloroethylene platinum(II) is primarily explored in the context of cancer therapy. It interacts with DNA molecules within cancer cells by forming covalent bonds, which can lead to cell death. This mechanism is similar to that of other platinum-based chemotherapeutics, where the formation of DNA adducts disrupts replication and repair processes. The compound's pharmacokinetics involve rapid distribution throughout the body after administration, affecting various biochemical pathways related to DNA integrity and cellular function .

The synthesis of 2,2,2-Trichloroethylene platinum(II) typically involves the reaction of dipotassium tetrachloroplatinate with ethylene. The reaction conditions often require a catalyst such as butylene and are conducted under controlled temperature and pressure environments . This method allows for the efficient formation of the desired platinum complex.

General Synthesis Reaction

The applications of 2,2,2-Trichloroethylene platinum(II) span several domains:

  • Catalysis: It serves as a catalyst in organic synthesis and polymerization reactions.
  • Medicinal Chemistry: Research is ongoing into its potential as an anticancer agent due to its ability to form DNA adducts.
  • Material Science: The compound is utilized in developing new materials and as a precursor for synthesizing other platinum compounds .

These applications highlight its versatility and importance in both industrial and research settings.

Interaction studies involving 2,2,2-Trichloroethylene platinum(II) focus on its binding affinity with biological macromolecules like DNA. These studies reveal that the compound can effectively form stable adducts with DNA, leading to significant biological effects such as apoptosis in cancer cells. The interactions are influenced by various factors including pH levels and the presence of competing ligands .

Several compounds are structurally or functionally similar to 2,2,2-Trichloroethylene platinum(II). Here are some notable examples:

Compound NameFormulaKey Features
CisplatinC6H12Cl2N4Pt\text{C}_6\text{H}_{12}\text{Cl}_2\text{N}_4\text{Pt}Widely used anticancer drug; forms DNA adducts.
CarboplatinC6H10Cl2N4Pt\text{C}_6\text{H}_{10}\text{Cl}_2\text{N}_4\text{Pt}Second-generation platinum drug; less toxic than cisplatin.
Oxaliplatin\text{C}_8\text{H}_{14}\text{Cl}_N_3\text{O}_4\text{Pt}Third-generation drug; used for colorectal cancer treatment.

Uniqueness

What sets 2,2,2-Trichloroethylene platinum(II) apart from these compounds is its specific ligand environment (trichloroethylene), which may impart distinct reactivity patterns and biological interactions compared to other platinum complexes. Its unique structure allows it to participate in different catalytic processes while also exploring novel therapeutic avenues in cancer treatment .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

384.876924 g/mol

Monoisotopic Mass

384.876924 g/mol

Heavy Atom Count

8

Wikipedia

Zeise's_salt

Dates

Modify: 2023-08-15

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